3-Chloro-4-nitrobenzoyl chloride
Overview
Description
3-Chloro-4-nitrobenzoyl chloride is an acid halide . It has a molecular weight of 220.01 and its linear formula is ClC6H3(NO2)COCl . It is used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It can also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .
Synthesis Analysis
The synthesis of this compound involves the use of it as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a chlorine atom attached to it . The benzoyl chloride group (-COCl) is also attached to the benzene ring .Chemical Reactions Analysis
This compound can be used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.01 . Its physical properties include a melting point of 47-54 °C . It has a molar refractivity of 47.9±0.3 cm^3 . Its polar surface area is 63 Å^2 and it has a molar volume of 139.6±3.0 cm^3 .Scientific Research Applications
Hydrogen-bonded Framework Structures
3-Chloro-4-nitrobenzoyl chloride is utilized in the formation of hydrogen-bonded framework structures. For example, in the synthesis of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, it plays a crucial role in linking ions to create a three-dimensional framework through hydrogen bonds and aromatic π–π stacking interactions (Vasconcelos et al., 2006).
Enhancing Detection of Estrogens
In analytical chemistry, this compound is used as a derivatization agent to improve the detection of estrogens in biological fluids. Its reactivity enhances detection responses, making it a valuable tool in liquid chromatography–mass spectrometry (Higashi et al., 2006).
Analysis of Water Contaminants
This chemical is also employed in the analysis of phenol and related compounds in water. It is used for pre-column derivatization in HPLC-UV methods, assisting in the efficient separation and detection of contaminants in environmental water samples (Y. Higashi, 2017).
Synthesis of Pharmaceutical Compounds
In pharmaceutical research, this compound is used in the synthesis of various compounds. For instance, it is involved in the synthesis of dabigatran etexilate, a medication used for the treatment of blood clots (Yumin, 2010).
Exploration of Anticancer Properties
This chemical plays a role in the synthesis of compounds for exploring their anticancer properties. Compounds derived from reactions involving this compound have shown significant activity against various cancer cell lines, indicating its potential in cancer research (Pandey et al., 2019).
Mechanism of Action
Safety and Hazards
3-Chloro-4-nitrobenzoyl chloride is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray . Personal protective equipment should be used when handling this chemical .
Properties
IUPAC Name |
3-chloro-4-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWOGMICIAQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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